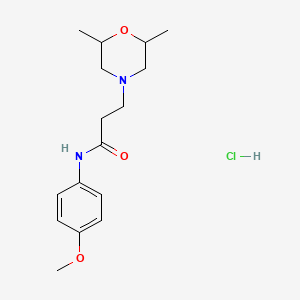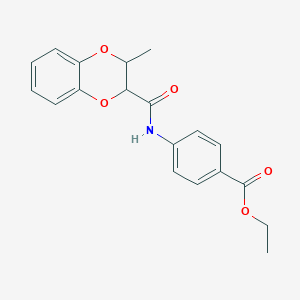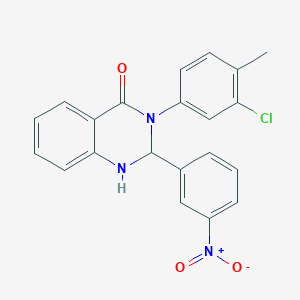
3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride
Overview
Description
3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups, a methoxyphenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable alkylating agent in the presence of a base.
Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using a methylating agent such as methyl iodide.
Attachment of the Propanamide Moiety: The substituted morpholine is reacted with acryloyl chloride to form the propanamide moiety.
Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxyaniline to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its amide and morpholine functionalities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, while the morpholine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide: Lacks the methoxy group, which may affect its solubility and reactivity.
3-(morpholin-4-yl)-N-(4-methoxyphenyl)propanamide: Lacks the dimethyl groups, which may influence its binding affinity and selectivity.
Uniqueness
The presence of both dimethyl and methoxy groups in 3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride makes it unique in terms of its solubility, reactivity, and potential biological activity. These structural features can enhance its interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-4-6-15(20-3)7-5-14;/h4-7,12-13H,8-11H2,1-3H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVGJOCMJKFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,10,12-pentaen-17-yl)pyridine-4-carboxamide](/img/structure/B3944469.png)
![N-[(4-methoxyphenyl)methyl]-1-(5-oxopyrrolidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B3944471.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3944478.png)


![N-(4-{3-[(4-methylpyrimidin-2-yl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B3944501.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid](/img/structure/B3944503.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944509.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3944515.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid](/img/structure/B3944522.png)
![N-[(2-chloro-4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3944539.png)
![1-[(2-Methoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3944546.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3944561.png)
![N-(3,4-difluorophenyl)-3-[ethyl(2-methylprop-2-enyl)amino]propanamide;hydrochloride](/img/structure/B3944569.png)
